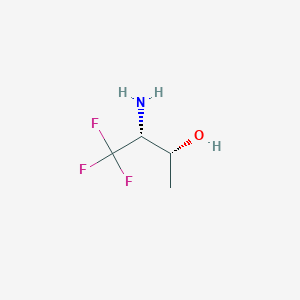

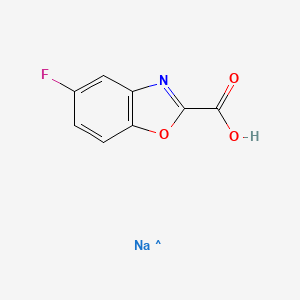

5-氟-1,3-苯并恶唑-2-羧酸钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzoxazole derivatives and their sodium complexes can be complex and involves multiple steps. For instance, the synthesis of a nitrogen-rich energetic compound and its sodium complex was achieved using diaminomaleodinitrile as a starting material in a three-step process . Another study reported a one-pot strategy for synthesizing 3-difluoromethyl benzoxazole-2-thiones, starting from 2-aminophenol, sodium chlorodifluoroacetate, and elemental sulfur . These methods highlight the versatility and robustness of the synthetic procedures for benzoxazole derivatives, which could be relevant for the synthesis of Sodium;5-fluoro-1,3-benzoxazole-2-carboxylate.

Molecular Structure Analysis

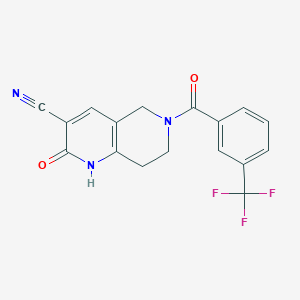

The molecular structure of benzoxazole derivatives is characterized by the presence of a benzene ring fused to an oxazole ring. In the case of the sodium complex of 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole, single-crystal X-ray diffraction confirmed its structure . Similarly, sodium and lithium coordination polymers with 1H-indazole-3-carboxylic acid were investigated, revealing the coordination of Na+ and Li+ ions with the ligands . These findings suggest that the molecular structure of Sodium;5-fluoro-1,3-benzoxazole-2-carboxylate would likely involve coordination between the sodium ion and the benzoxazole carboxylate group.

Chemical Reactions Analysis

Benzoxazole derivatives can participate in various chemical reactions. For example, sodium benzoxazole-2-sulfonate reacts with amines and amino acids to form fluorescent derivatives, which can be used for analytical purposes . This reactivity indicates that Sodium;5-fluoro-1,3-benzoxazole-2-carboxylate may also undergo reactions with nucleophilic species, potentially leading to the formation of new compounds with interesting properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can be quite diverse. The thermal stability of the compounds can be assessed using differential scanning calorimetry (DSC), as demonstrated for the energetic compound and its sodium complex, with decomposition peak temperatures of 332.6 °C and 374.1 °C, respectively . The density and enthalpy of formation can be calculated using computational methods, and the sensitivity to impact and friction can be measured to determine the safety of handling these compounds . These properties are crucial for understanding the behavior of Sodium;5-fluoro-1,3-benzoxazole-2-carboxylate in various conditions.

科学研究应用

荧光检测和放射性分析

使用乙酸作为 2,5-二苯基恶唑 (PPO) 的溶剂,开发了一种荧光显影程序,与其他荧光显影方法进行了比较。这种优化后的方法展示了技术优势,例如无需预先固定凝胶中的蛋白质,并且适用于琼脂糖和丙烯酰胺凝胶。乙酸/PPO 程序成为科学研究中放射性检测的一种简单、灵敏且高效的替代方法,它提供的放射性检测效率与现有程序相当 (Skinner & Griswold, 1983)。

抗菌研究

对 (5RS)-Z-6-(杂环亚甲基)青霉烯-3-羧酸钠的研究表明,这些化合物是细菌 β-内酰胺酶的极强抑制剂。构效关系研究确定了优选的取代基取向,表明了这些化合物在抗菌应用中的巨大潜力。特别是,一种衍生物与阿莫西林显示出比其他已知抑制剂更强的协同作用,突出了其在对抗抗生素耐药性方面的潜力 (Bennett 等人,1991)。

用于传感应用的荧光探针

基于苯并恶唑衍生物开发的用于传感镁和锌阳离子的荧光探针证明了这些化合物在生物和化学传感中的实用性。归因于这些荧光团的高 pH 变化敏感性和对金属阳离子的选择性,使它们成为分析和诊断应用的宝贵工具 (Tanaka 等人,2001)。

用于氨基酸分析的衍生化试剂

苯并恶唑-2-磺酸钠已被用作通过 HPLC 结合荧光或紫外检测对胺和氨基酸进行分析的衍生化试剂。它与胺和氨基酸形成荧光衍生物的能力,加上水溶性,使其成为衍生化的有利选择,为增强检测和分析这些生物分子提供了一种方法 (Idowu & Adewuyi, 1993)。

抗炎和细胞毒性剂的合成和评估

基于卤素在药物中的重要性和苯并恶唑的重要性,探索了 2-卤代苯基苯并恶唑-5-羧酸的合成,以获得潜在的抗炎活性和细胞毒性。值得注意的是,一种化合物表现出显着的抗炎活性,与布洛芬相当,而另一种化合物对人前列腺癌上皮细胞系表现出优异的细胞毒活性,突出了这些苯并恶唑衍生物的治疗潜力 (Thakral 等人,2022)。

作用机制

While the specific mechanism of action for Sodium;5-fluoro-1,3-benzoxazole-2-carboxylate is not mentioned in the retrieved papers, benzoxazole derivatives are known for their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .

未来方向

The future directions for Sodium;5-fluoro-1,3-benzoxazole-2-carboxylate could involve further exploration of its pharmacological activities and potential applications in drug discovery . It could also be interesting to investigate its synthesis under different reaction conditions and with different catalysts .

属性

InChI |

InChI=1S/C8H4FNO3.Na/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12;/h1-3H,(H,11,12); |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMSQMTDEAWOLAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=C(O2)C(=O)O.[Na] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNNaO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2552919.png)

![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2552920.png)

![N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2552921.png)

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2552925.png)

![(Z)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2552928.png)

![N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2552929.png)

![7-(Hydroxymethyl)spiro[3.5]nonan-2-one](/img/structure/B2552934.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2552938.png)

![2-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}phenyl acetate](/img/structure/B2552939.png)

![N-[6-(4-bromophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]-4-methylbenzenecarboxamide](/img/structure/B2552940.png)